Potassium trifluoro(3-methoxythiophen-2-yl)boranuide
Description
Potassium trifluoro(3-methoxythiophen-2-yl)boranuide is an organoboron reagent belonging to the class of potassium trifluoroborates (K[R-BF₃]). These compounds are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and agrochemicals . The 3-methoxythiophen-2-yl substituent introduces a heteroaromatic ring with an electron-donating methoxy group, enhancing nucleophilicity and influencing regioselectivity in coupling reactions. Its molecular formula is C₅H₄BF₃KOS, with the methoxy group at the 3-position of the thiophene ring optimizing electronic and steric properties for targeted applications in drug discovery .
Properties
CAS No. |
1428884-70-1 |
|---|---|
Molecular Formula |
C5H5BF3KOS |
Molecular Weight |
220.07 g/mol |
IUPAC Name |
potassium;trifluoro-(3-methoxythiophen-2-yl)boranuide |
InChI |
InChI=1S/C5H5BF3OS.K/c1-10-4-2-3-11-5(4)6(7,8)9;/h2-3H,1H3;/q-1;+1 |
InChI Key |
XXALILUANZZPTA-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=CS1)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-methoxythiophen-2-yl)boranuide typically involves the reaction of 3-methoxythiophene with a boron reagent, such as boron trifluoride etherate, in the presence of a base like potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
Potassium trifluoro(3-methoxythiophen-2-yl)boranuide serves as a robust nucleophilic partner in Pd-catalyzed Suzuki-Miyaura reactions. Its stability under moisture and oxidative conditions allows coupling with aryl/alkenyl halides or triflates under mild conditions.
Key Conditions and Outcomes
-
Mechanism : Transmetalation occurs via Pd insertion into the C–B bond, followed by reductive elimination to form the C–C bond. The methoxy group on the thiophene ring enhances electron density, facilitating oxidative addition with electron-deficient electrophiles .
Photoredox-Catalyzed Radical Coupling
Under blue-light irradiation, this compound participates in radical-radical coupling via photoredox catalysis. A 2023 study demonstrated its reaction with acyl azoliums using 4CzIPN as a photocatalyst .
Reaction Overview
-
Catalyst : 4CzIPN (2 mol %)
-
Conditions : MeCN solvent, DBU (1.5 equiv), room temperature.
-
Outcome : Benzylated ketone products (e.g., 3a ) formed via radical intermediates (5a , 5b ) with 65–80% yield.
Proposed Mechanism :
-
Photocatalyst excitation generates 4CzIPN *, oxidizing the trifluoroborate to release a benzyl radical (5a ).
-
4CzIPN- ⁻ reduces acyl azolium to form an azolium radical (5b ).
-
Radical-radical coupling yields a tetrahedral intermediate (5c ), which collapses to the ketone product after base treatment .
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic substitution to form derivatives. For example:
-
Substrate : Potassium halomethyltrifluoroborates.
-
Reagents : n-BuLi, trialkyl borates, KHF₂.
-
Product : Functionalized trifluoroborates with alkyl/aryl groups .
Example Synthesis Pathway :
-
React dibromomethane with n-BuLi in THF at −78°C.
-
Add trimethyl borate, followed by KHF₂.
Oxidation and Functional Group Compatibility
The trifluoroborate group resists degradation under strong oxidative conditions, enabling reactions targeting the thiophene ring:
-
Epoxidation : Using m-CPBA, the C=C bond in unsaturated analogs undergoes epoxidation without boron cleavage .
-
Electrophilic Aromatic Substitution : Methoxy-directed nitration or halogenation occurs at the thiophene ring’s α-position.
Comparative Reactivity
The methoxy group distinguishes this compound from related trifluoroborates:
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| Potassium trifluoro(phenyl)borate | Phenyl group | Lower electron density; slower coupling |
| Potassium trifluoro(3-methylthiophen-2-yl)borate | Methyl substituent | Reduced steric hindrance |
| Potassium trifluoro(2-fluorophenyl)borate | Electron-withdrawing fluorine | Enhanced oxidative stability |
Scientific Research Applications
Potassium trifluoro(3-methoxythiophen-2-yl)boranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a building block for medicinal chemistry.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium trifluoro(3-methoxythiophen-2-yl)boranuide involves the interaction of the trifluoroborate group with various molecular targets. In coupling reactions, the boron atom coordinates with the palladium catalyst, facilitating the formation of carbon-carbon bonds. The methoxy group on the thiophene ring can also participate in electronic interactions, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Thiophene-Based Trifluoroborates
Thiophene derivatives are widely used due to sulfur’s coordination capabilities and aromatic stability. Key comparisons include:
- Electronic Effects : The 3-methoxy group enhances electron density at the boron-bound carbon, accelerating oxidative addition in palladium-catalyzed couplings compared to electron-withdrawing substituents like formyl .
- Steric Considerations : The methoxy group’s position (3 vs. 5) minimizes steric hindrance, improving catalyst accessibility compared to bulkier 3-methyl derivatives .
Aromatic Trifluoroborates with Electron-Donating/Withdrawing Groups
Substituents on aromatic rings modulate reactivity and stability:
- Heteroaromatic vs. Benzene Core : The thiophene in the target compound provides better conjugation and catalyst interaction (via sulfur) compared to phenyl rings, often leading to higher coupling yields .
- Functional Group Compatibility : Nitro groups (electron-withdrawing) reduce boronate stability but enable access to electron-deficient aromatics, whereas hydroxy/methoxy groups enhance stability and reactivity in polar solvents .
Heterocyclic Analogues (Thiazole, Pyridine)
- Nitrogen vs. Sulfur Heterocycles : Thiazole’s nitrogen increases solubility in aqueous media but may deactivate catalysts via coordination, unlike thiophene’s sulfur, which stabilizes transition states .
- Regioselectivity : The 3-methoxy-thiophen-2-yl group offers predictable coupling at the 2-position, whereas pyridine derivatives require careful control of directing groups .
Biological Activity
Potassium trifluoro(3-methoxythiophen-2-yl)boranuide, a member of the organoboron compound family, has garnered attention for its unique chemical properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, toxicological profile, and applications in medicinal chemistry.
This compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈BF₃K |
| Molecular Weight | 147.98 g/mol |
| CAS Number | 395083-14-4 |
| Boiling Point | Not available |
| Log P (octanol-water) | 1.74 |
This compound features a trifluoroborate group, which is known for its stability and utility in various chemical reactions, particularly in Suzuki coupling reactions.
Pharmacological Effects
Recent studies have highlighted several pharmacological effects of this compound:
- Antinociceptive Properties : Research indicates that this compound exhibits significant antinociceptive effects. In a study involving mice, it was shown to reduce peritoneovisceral pain induced by acetic acid when administered orally at doses of 25, 50, and 100 mg/kg. The compound did not alter motor performance, suggesting that its analgesic effects are not associated with sedation or motor impairment .
- Toxicological Profile : Toxicological investigations revealed that this compound does not significantly affect liver and kidney function markers in treated mice compared to controls. Parameters such as plasma aspartate and alanine aminotransferase activities, urea, and creatinine levels remained stable across different doses .
- Mechanism of Action : The antinociceptive mechanism appears to be independent of major endogenous analgesic systems like cholinergic and opioid pathways. Neither atropine (a muscarinic antagonist) nor naloxone (an opioid antagonist) affected the analgesic response induced by the compound .
Case Studies
Several case studies have documented the biological activity of this compound:
- Study on Pain Models : In an experimental setup using acetic acid-induced pain in mice, the compound demonstrated a dose-dependent reduction in pain responses. This study provides foundational evidence for its potential use in pain management therapies .
- Comparative Analysis with Other Organoboron Compounds : Comparative studies have shown that this compound exhibits lower toxicity than traditional boronic acids while maintaining efficacy in chemical reactions such as Suzuki coupling .
Q & A
Q. What are the standard synthetic protocols for Potassium trifluoro(3-methoxythiophen-2-yl)boranuide?
Methodological Answer: The synthesis typically involves:
- Starting Materials : A boronic acid derivative reacted with potassium fluoride (KF) in tetrahydrofuran (THF) at room temperature or slightly elevated temperatures .
- Reaction Setup : Use of flow chemistry for scalability and consistency, minimizing side reactions .
- Purification : Crystallization or column chromatography to isolate the product .
Q. Example Protocol :
Dissolve 3-methoxythiophen-2-yl boronic acid in THF.
Add KF and stir at 25°C for 12 hours.
Filter and concentrate under reduced pressure.
Purify via recrystallization (ethanol/water).
Q. What role does this compound play in cross-coupling reactions?
Methodological Answer: It serves as a nucleophilic boron reagent in Suzuki-Miyaura cross-coupling :
- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) .
- Mechanism : Transmetallation with palladium catalysts forms carbon-carbon bonds, enabling synthesis of biaryl or heteroaryl structures .
- Advantage : The methoxythiophene moiety enhances electron density, improving coupling efficiency with electron-deficient partners .
Q. What analytical techniques confirm its structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR for trifluoroborate group confirmation (δ ≈ -135 to -140 ppm) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+) .
- Collision Cross-Section (CCS) Analysis : Predicted CCS values (e.g., 132.4 Ų for [M+H]+) validate conformational stability .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis?
Methodological Answer: Key variables to optimize:
Data Contradiction Note : Yields vary between batch (60–70%) and flow chemistry (85–90%) due to better mixing in flow systems .
Q. How to address discrepancies in reported reaction yields?
Methodological Answer:
- Reproducibility Checks : Ensure consistent reagent purity (e.g., anhydrous KF) and solvent drying .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., boronic acid residues) and adjust purification protocols .
- Catalyst Screening : Test alternative ligands (e.g., XPhos) to improve turnover numbers .
Q. What computational tools predict its reactivity in novel reactions?
Methodological Answer:
Q. How does the methoxythiophene moiety influence reactivity compared to analogs?
Methodological Answer:
Q. Comparative Reactivity Table :
| Analog | Relative Coupling Rate | Electron Effect |
|---|---|---|
| 3-Methoxythiophene derivative | 1.0 (reference) | Electron-rich |
| 2-Chlorophenyl derivative | 0.6 | Electron-deficient |
| Bicyclo[1.1.1]pentanyl derivative | 0.3 | Sterically hindered |
Q. What strategies mitigate byproducts during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
